molecular formula C28H34BClF2N4O B12279818 N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride

Cat. No.: B12279818
M. Wt: 526.9 g/mol
InChI Key: WRSSTWIVIHVQBR-FSRDMIDLSA-N
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Description

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorinated phenylbuta-dienyl group, an azonia-boranuidatricyclo core, and an aminohexyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the difluorinated phenylbuta-dienyl group through a series of halogenation and coupling reactions.
  • Construction of the azonia-boranuidatricyclo core via cyclization reactions.
  • Attachment of the aminohexyl side chain through nucleophilic substitution or amide bond formation.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Potential oxidation of the aminohexyl side chain.
  • Reduction: Reduction of the azonia-boranuidatricyclo core.
  • Substitution: Nucleophilic substitution reactions involving the difluorinated phenylbuta-dienyl group.

Common Reagents and Conditions: Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols).

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent due to its unique structural features.

Medicine: In medicine, the compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry: In industry, it might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds: Similar compounds may include other difluorinated phenylbuta-dienyl derivatives, azonia-boranuidatricyclo analogs, and aminohexyl-containing molecules.

Uniqueness: The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H34BClF2N4O

Molecular Weight

526.9 g/mol

IUPAC Name

N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C28H33BF2N4O.ClH/c30-29(31)34-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(34)22-27-17-15-25(35(27)29)18-19-28(36)33-21-9-2-1-8-20-32;/h3-7,10-17,22H,1-2,8-9,18-21,32H2,(H,33,36);1H/b12-6+,13-7+;

InChI Key

WRSSTWIVIHVQBR-FSRDMIDLSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F.Cl

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F.Cl

Origin of Product

United States

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